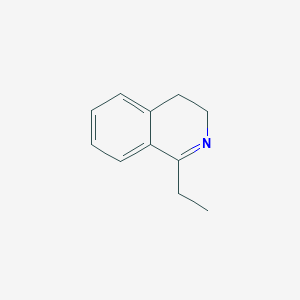
1-Ethyl-3,4-dihydroisoquinoline
Übersicht
Beschreibung
1-Ethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 41173-70-0 . It has a molecular weight of 159.23 and its IUPAC name is 1-ethylidene-1,2,3,4-tetrahydroisoquinoline .
Synthesis Analysis
The synthesis of 1-Ethyl-3,4-dihydroisoquinoline derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method involves the Bischler–Napieralski reaction .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3,4-dihydroisoquinoline is represented by the linear formula C11H13N .Chemical Reactions Analysis
The Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation has been reported . The reaction involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .Physical And Chemical Properties Analysis
1-Ethyl-3,4-dihydroisoquinoline is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Photodecomposition Studies 1-Ethyl-3,4-dihydroisoquinoline has been studied in the context of photodecomposition, showing that irradiation of 1-alkyl-3,4-dihydroisoquinolines containing γ-hydrogen leads to the formation of 1-methyl-3,4-dihydroisoquinolines. This process is analogous to the type II cleavage of ketone and shows similarity to electron-impact fragmentation, indicating potential applications in photochemical studies and organic synthesis mechanisms (Ogata & Takagi, 1971).
Reactivity with Acetic Acid The compound reacts with ethyl cyanoacetate in acetic acid/acetic anhydride, leading to the formation of olefines. This reactivity has implications for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives, broadening its applications in organic synthesis (Ziegler, Leitner & Sterk, 1978).
Cycloaddition Reactions 1-Ethyl-3,4-dihydroisoquinoline has been used in cycloaddition reactions to create dibenzindolizines, a class of organic compounds with potential applications in the development of novel pharmaceuticals and materials (Atanes et al., 1987).
Synthesis of 1-Substituted Compounds It serves as a starting material for synthesizing other 1-substituted 3,4-dihydroisoquinolines, such as 1-amino compounds. This capability is crucial for expanding the range of isoquinoline derivatives available for various chemical and pharmaceutical applications (Gittos et al., 1976).
Synthesis of 3-Methyl Derivatives 3-Methyl derivatives of 1-substituted 3,4-dihydroisoquinoline have been synthesized using eugenol and its methyl ether, providing pathways for the production of compounds with potential applications in medicinal chemistry (Shklyaev, Smolyak & Gorbunov, 2011).
Ring Enlargement and Annulation Reactions The compound has been involved in ring enlargement and annulation reactions, expanding the diversity of chemical structures that can be synthesized for various research and industrial purposes (Shklyaev et al., 2000).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBPTBHSCXEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447975 | |
| Record name | 1-ethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3,4-dihydroisoquinoline | |
CAS RN |
41173-70-0 | |
| Record name | 1-ethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3060382.png)
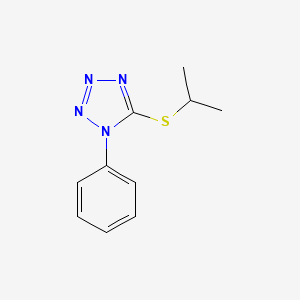
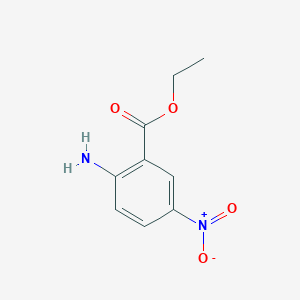

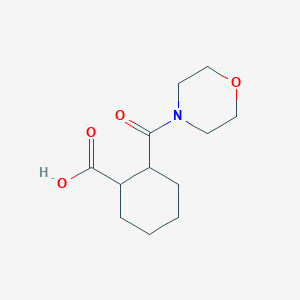
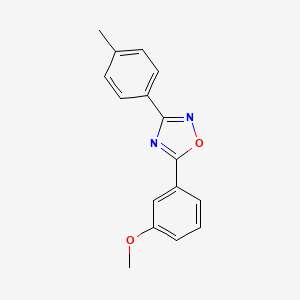
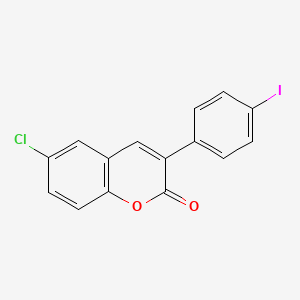

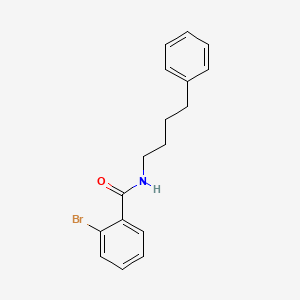
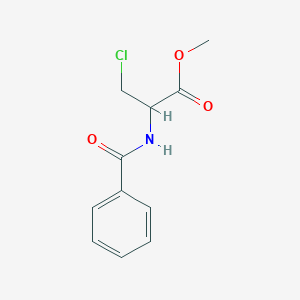
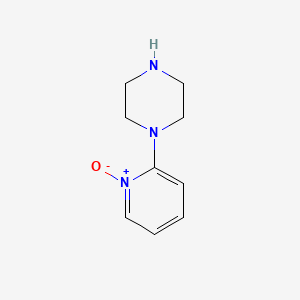
![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)